Chlorhydrate de 5-méthylcytosine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5-mC and its derivatives, such as 5-hydroxymethylcytosine (5-hmC), involves complex biochemical pathways. 5-hmC is generated from 5-mC through oxidation by the TET (Ten-Eleven Translocation) family of enzymes. This process is a part of the active DNA demethylation pathway, suggesting that modifications of 5-mC play roles in epigenetic regulation beyond gene silencing (Ito et al., 2011).

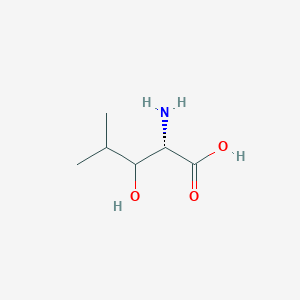

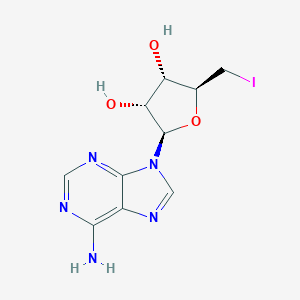

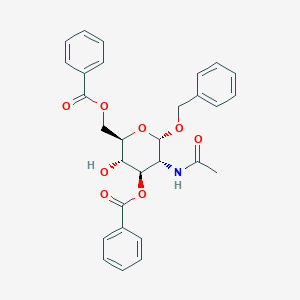

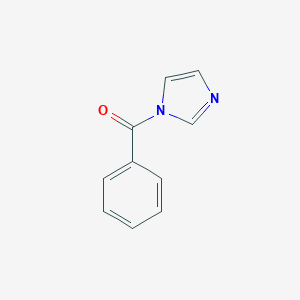

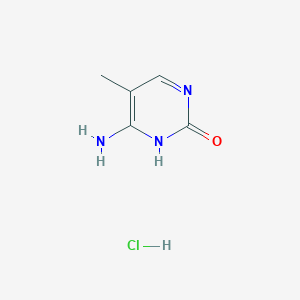

Molecular Structure Analysis

The molecular structure of 5-mC and its tautomers have been extensively studied to understand its stability, reactivity, and interactions within the DNA helix. Computational studies using density functional theory have been carried out to investigate the optimized geometries and relative stabilities of its various tautomers, elucidating the predominant amino-oxo form of 5-mC in aqueous media (Sambrano et al., 2001).

Chemical Reactions and Properties

5-mC undergoes various chemical reactions, particularly oxidation, which leads to the formation of significant biomarkers like 5-hmC. The oxidation process, mediated by reactive oxygen species or enzymes, reflects the dynamic nature of this epigenetic mark and its potential role in active DNA demethylation pathways. The analysis of primary oxidation products of 5-mC has shown the formation of radicals characterized by large couplings to the methyl protons, indicating the susceptibility of 5-mC to oxidative stress (Krivokapić et al., 2009).

Physical Properties Analysis

The physical properties of 5-mC, such as its crystal structure, have been determined through X-ray crystallography. Crystals of 5-mC hydrochloride have been characterized, showing distinct molecular environments and hydrogen bonding patterns that contribute to its stability and interactions within the DNA structure (Trus & Marsh, 1972).

Applications De Recherche Scientifique

Chromatographie liquide haute performance (HPLC)

Le chlorhydrate de 5-méthylcytosine a été utilisé comme étalon en chromatographie liquide haute performance (HPLC) pour l’estimation des taux de méthylation globaux . La HPLC est une technique de la chimie analytique utilisée pour séparer, identifier et quantifier chaque composant d’un mélange. L’utilisation du this compound dans ce contexte permet des mesures précises des taux de méthylation, ce qui est crucial dans divers domaines de recherche, notamment la génétique et la biochimie.

Analyse spectroscopique de masse haute résolution

Ce composé a également été utilisé dans l’analyse spectroscopique de masse haute résolution . La spectrométrie de masse est une technique analytique qui mesure le rapport masse/charge des ions. Les résultats sont généralement présentés sous forme de spectre de masse, un graphique d’intensité en fonction du rapport masse/charge. L’utilisation du this compound dans ce contexte permet une analyse détaillée des mélanges complexes et une identification moléculaire précise.

Études de méthylation de l’ADN

La 5-méthylcytosine est utilisée dans les études des processus de méthylation de l’ADN, également connus sous le nom d’épigénétique . La méthylation de l’ADN est un processus par lequel des groupes méthyles sont ajoutés à la molécule d’ADN. C’est une partie essentielle du développement normal des organismes et de la différenciation cellulaire chez les organismes supérieurs. La méthylation de l’ADN supprime l’expression des rétrotransposons et d’autres éléments d’ADN potentiellement nocifs, tandis que les anomalies de méthylation de l’ADN sont une caractéristique de nombreux types de cancer.

Études de l’expression génique

La 5-méthylcytosine module l’expression génique . L’expression génique est le processus par lequel l’information d’un gène est utilisée dans la synthèse d’un produit génique fonctionnel. Ces produits sont souvent des protéines, mais dans les gènes non codants pour les protéines, tels que les gènes de l’ARN de transfert (ARNt) ou de l’ARN nucléaire petit (ARNpn), le produit est un ARN fonctionnel. L’étude du rôle de la 5-méthylcytosine dans l’expression génique peut fournir des informations sur la façon dont les gènes sont régulés et contrôlés.

Études de l’empreinte génomique

Ce composé est utilisé dans les études de l’empreinte génomique . L’empreinte génomique est un phénomène épigénétique qui fait que les gènes sont exprimés d’une manière spécifique à l’origine parentale. C’est une partie intégrante du développement des mammifères et peut entraîner des modes d’hérédité inhabituels. Étudier le rôle de la 5-méthylcytosine dans l’empreinte génomique peut nous aider à mieux comprendre la biologie du développement et les maladies.

Inhibition des éléments transposables

La 5-méthylcytosine est étroitement associée à l’inhibition des éléments transposables . Les éléments transposables, également connus sous le nom de « gènes sauteurs », peuvent changer de position au sein d’un génome, créant ainsi ou inversant des mutations et modifiant l’identité génétique et la taille du génome de la cellule. Comprendre comment la 5-méthylcytosine inhibe ces éléments peut fournir des informations sur la stabilité génétique et l’évolution.

Mécanisme D'action

Target of Action

5-Methylcytosine hydrochloride primarily targets DNA and RNA molecules. It plays a crucial role in gene expression, genomic imprinting, and inhibition of transposable elements . It is closely associated with translational fidelity and tRNA recognition .

Mode of Action

5-Methylcytosine hydrochloride interacts with its targets by modifying the cytosine bases in DNA and RNA. When cytosine is methylated, the DNA maintains the same sequence, but the expression of methylated genes can be altered . This process is part of the field of epigenetics .

Biochemical Pathways

5-Methylcytosine hydrochloride affects various biochemical pathways. It modulates the stability, translation, transcription, nuclear export, and cleavage of RNAs to mediate cell proliferation, differentiation, apoptosis, stress responses, and other biological functions . It is also involved in the regulation of multiple oncogenes, facilitating the pathogenesis and progression of cancers .

Pharmacokinetics

It is known that the compound is soluble in water , which may influence its bioavailability and distribution in the body.

Result of Action

The molecular and cellular effects of 5-Methylcytosine hydrochloride’s action are significant. It mediates gene expression, genomic imprinting, and inhibition of transposable elements . It is also closely associated with translational fidelity and tRNA recognition . These effects can alter the expression of genes and impact various biological processes.

Orientations Futures

The field of 5-Methylcytosine research is attracting increased scientific interest through the discovery of additional modifications of DNA bases and their roles in controlling gene expression . The potential for combinatorial interaction among the known modified DNA bases suggests that epigenetic codon is likely to be substantially more complicated than it is thought today .

Propriétés

IUPAC Name |

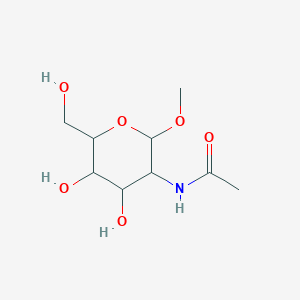

6-amino-5-methyl-1H-pyrimidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O.ClH/c1-3-2-7-5(9)8-4(3)6;/h2H,1H3,(H3,6,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWMULVRPAUPJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)N=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

554-01-8 (Parent) | |

| Record name | 5-Methylcytosine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058366646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30207085 | |

| Record name | 5-Methylcytosine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 5-Methylcytosine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11280 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

58366-64-6 | |

| Record name | 2(1H)-Pyrimidinone, 6-amino-5-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58366-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylcytosine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058366646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylcytosine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-methyl-1H-pyrimidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLCYTOSINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/232TOB65NX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.